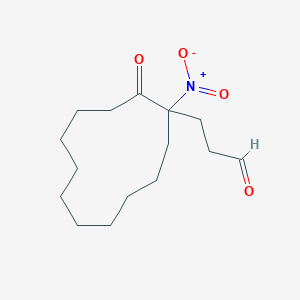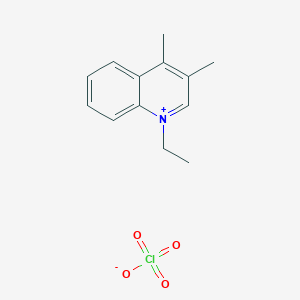
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate is a quaternary ammonium compound derived from quinoline. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its wide range of applications in medicinal and industrial chemistry. The perchlorate anion is often used in the formation of salts due to its stability and solubility properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate typically involves the quaternization of 3,4-dimethylquinoline with ethyl iodide, followed by the addition of perchloric acid to form the perchlorate salt. The reaction is usually carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction can be summarized as follows:
Quaternization: 3,4-dimethylquinoline + ethyl iodide → 1-Ethyl-3,4-dimethylquinolin-1-ium iodide
Salt Formation: 1-Ethyl-3,4-dimethylquinolin-1-ium iodide + perchloric acid → this compound + hydrogen iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate can undergo various chemical reactions, including:
Nucleophilic Substitution: The quaternary ammonium group can be displaced by nucleophiles such as hydroxide or amines.
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
科学研究应用
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate involves its interaction with biological molecules. The quaternary ammonium group can interact with negatively charged sites on proteins and nucleic acids, potentially disrupting their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 1-Methyl-3,4-dimethylquinolin-1-ium perchlorate
- 1-Ethyl-2,4-dimethylquinolin-1-ium perchlorate
- 1-Ethyl-3,5-dimethylquinolin-1-ium perchlorate
Uniqueness
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at specific positions can enhance its solubility and stability compared to other similar compounds.
属性
| 82815-11-0 | |
分子式 |
C13H16ClNO4 |
分子量 |
285.72 g/mol |
IUPAC 名称 |
1-ethyl-3,4-dimethylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C13H16N.ClHO4/c1-4-14-9-10(2)11(3)12-7-5-6-8-13(12)14;2-1(3,4)5/h5-9H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
CIDGVZBSRPKMLS-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=CC(=C(C2=CC=CC=C21)C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


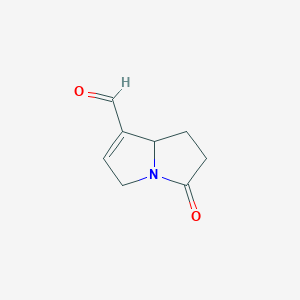
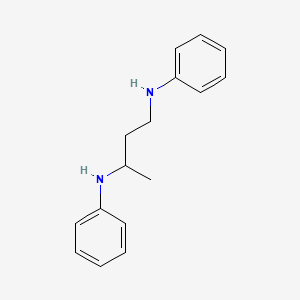


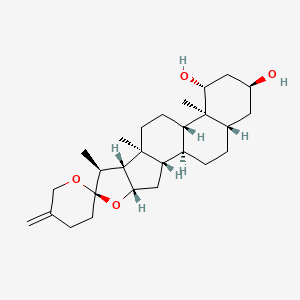
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)


